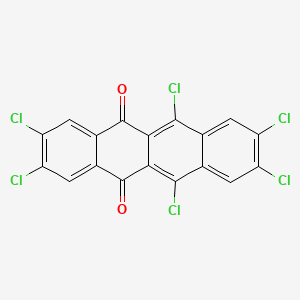
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione is a polycyclic aromatic hydrocarbon derivative It is characterized by the presence of six chlorine atoms and two ketone groups on a tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione typically involves the chlorination of tetracene-5,12-dione. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents such as sulfuryl chloride. The reaction is usually performed in an inert solvent like carbon tetrachloride or chloroform, and the temperature is carefully regulated to avoid over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The chlorination reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace chlorine atoms under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state products such as tetracene-5,12-dione derivatives.
Reduction: Alcohol derivatives of tetracene.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione has several scientific research applications:
Organic Electronics: It is used as a semiconductor material in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its electronic properties.
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2,3,6,8,9,11-Hexachlorotetracene-5,12-dione in medicinal applications involves its interaction with cellular DNA. The compound intercalates into the DNA structure, disrupting the replication process and leading to cell death. It also induces apoptosis by activating caspase enzymes and other apoptotic pathways .
Comparison with Similar Compounds
Similar Compounds
Tetracene-5,12-dione: A non-chlorinated analog with similar structural features but different electronic properties.
2,3,8,9,14,15-Hexachloro-5,6,11,12,17,18-hexaazatrinaphthylene: Another chlorinated polycyclic aromatic compound used in organic electronics.
Uniqueness
2,3,6,8,9,11-Hexachlorotetracene-5,12-dione is unique due to its specific pattern of chlorination, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise electronic characteristics, such as organic semiconductors and anticancer agents.
Properties
CAS No. |
137313-63-4 |
|---|---|
Molecular Formula |
C18H4Cl6O2 |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
2,3,6,8,9,11-hexachlorotetracene-5,12-dione |
InChI |
InChI=1S/C18H4Cl6O2/c19-9-1-5-6(2-10(9)20)16(24)14-13(15(5)23)17(25)7-3-11(21)12(22)4-8(7)18(14)26/h1-4H |
InChI Key |
GJIFEPVHEMUXOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=C3C(=C2Cl)C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



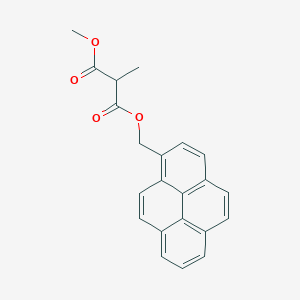
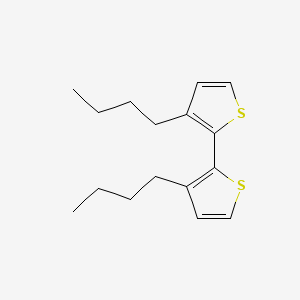
![Pyridinium, 4-[2-[4-(diethylamino)phenyl]ethenyl]-1-methyl-](/img/structure/B14269583.png)
![(15-Acetyloxy-7-chloro-12-hydroxy-1,11,15-trimethyl-6-methylidene-10,16-dioxo-3,9-dioxatetracyclo[12.4.0.02,4.08,12]octadec-17-en-13-yl) acetate](/img/structure/B14269587.png)
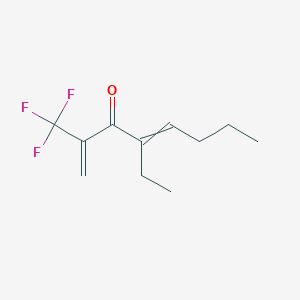
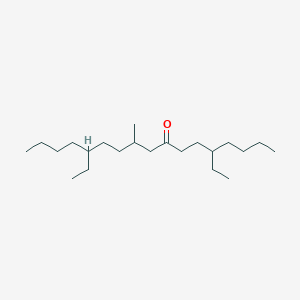
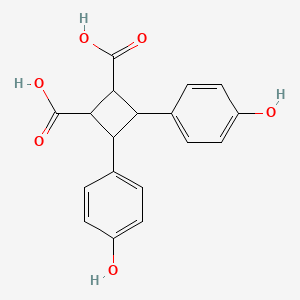
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)
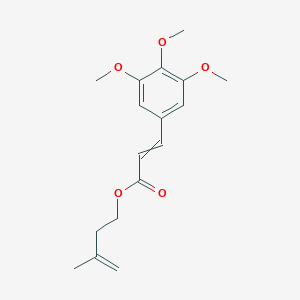

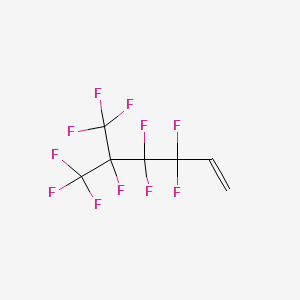
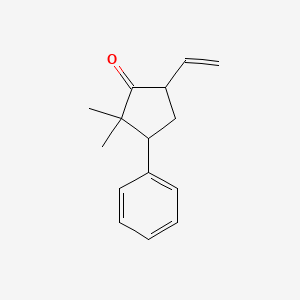
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
